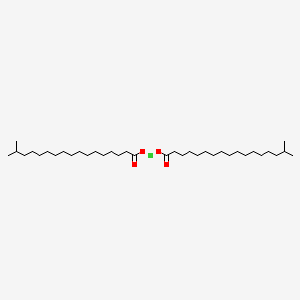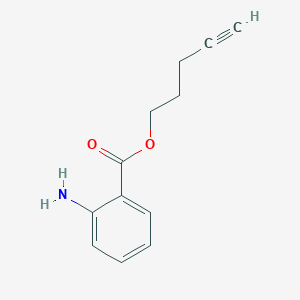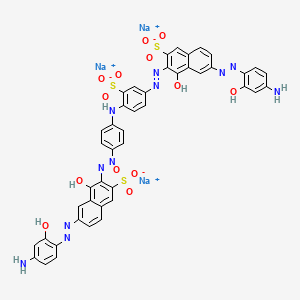
Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its stability and vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 4-amino-2-hydroxyphenyl. This involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-hydroxy-3-sulphonato-2-naphthyl to form the first azo linkage.
Subsequent Diazotization and Coupling: This process is repeated with additional aromatic amines and coupling components to build the complex structure of the dye.
Final Product Formation: The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the trisodium salt form of the dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions, such as in the presence of reducing agents like sodium dithionite.
Substitution: The sulphonate groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used reducing agents.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amino derivatives with potential changes in solubility and color.
Substitution: Modified dyes with different functional groups, potentially altering their application properties.
Aplicaciones Científicas De Investigación
Chemistry
Analytical Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Synthetic Chemistry: Employed in the synthesis of other complex organic compounds.
Biology
Histology: Utilized as a staining agent for biological tissues, aiding in the visualization of cellular structures.
Medicine
Diagnostic Tools: Incorporated in diagnostic assays and tests due to its colorimetric properties.
Industry
Textile Industry: Widely used as a dye for fabrics due to its vibrant color and stability.
Printing: Used in inks for printing applications.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The molecular targets include various substrates in analytical and diagnostic applications. The pathways involved often include interactions with other chemical species that result in color changes, making it useful as an indicator.
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium 4-((4-amino-2-hydroxyphenyl)azo)-3-hydroxy-2-naphthalenesulphonate
- Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-4-hydroxy-3-sulphonatonaphthalene-2-sulphonate
Uniqueness
Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its complex structure, which provides enhanced stability and a broader range of color properties compared to simpler azo dyes. This makes it particularly valuable in applications requiring high-performance dyes.
Propiedades
Número CAS |
79057-88-8 |
|---|---|
Fórmula molecular |
C44H30N11Na3O13S3 |
Peso molecular |
1085.9 g/mol |
Nombre IUPAC |
trisodium;6-[(4-amino-2-hydroxyphenyl)diazenyl]-3-[[4-[4-[[7-[(4-amino-2-hydroxyphenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C44H33N11O13S3.3Na/c45-24-3-12-33(36(56)17-24)52-49-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)54-48-27-9-7-26(8-10-27)47-35-14-11-30(21-38(35)69(60,61)62)51-55-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)50-53-34-13-4-25(46)18-37(34)57;;;/h1-21,47,56-59H,45-46H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3 |
Clave InChI |
VBESMCXNVSSFNS-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


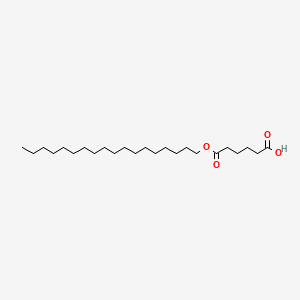
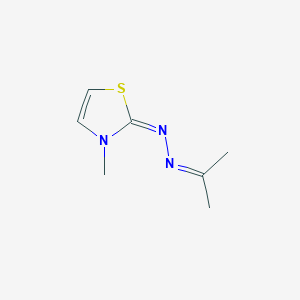
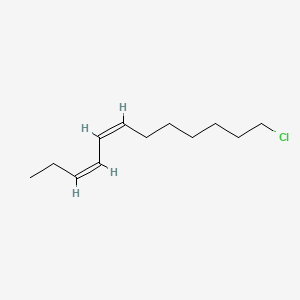
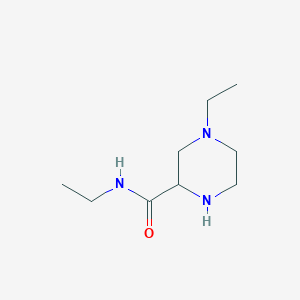
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
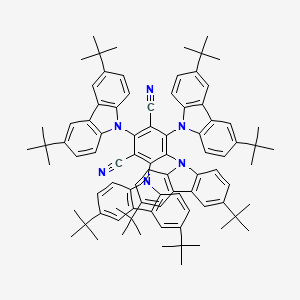
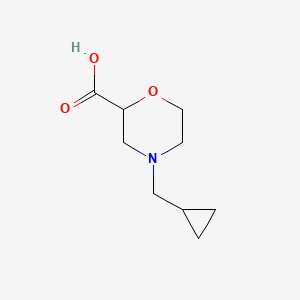
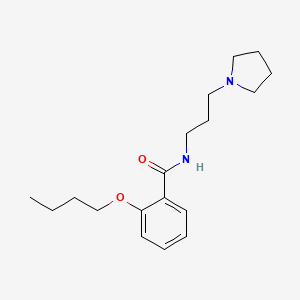
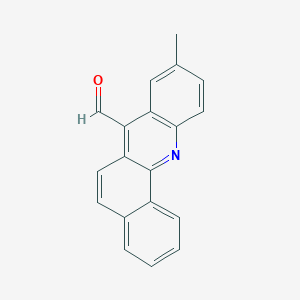
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
